Cadmium zinc sulfide

Bandgap Engineering Optoelectronic Materials Solar Cell Window Layer

Cadmium zinc sulfide (CdZnS, also denoted ZnxCd1−xS or Cd1−xZnxS) is a ternary II-VI semiconductor solid solution formed by alloying cadmium sulfide (CdS, Eg ≈ 2.4 eV) with zinc sulfide (ZnS, Eg ≈ 3.7 eV) across the full composition range. Unlike its binary endpoints, CdZnS exhibits a continuously tunable direct bandgap spanning approximately 2.4 to 3.9 eV, enabling precise engineering of optical absorption edges, conduction band offsets, and luminescence wavelengths without changing the material system.

Molecular Formula CdS2Zn
Molecular Weight 241.9 g/mol
CAS No. 11129-14-9
Cat. No. B081094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium zinc sulfide
CAS11129-14-9
Molecular FormulaCdS2Zn
Molecular Weight241.9 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[Zn+2].[Cd+2]
InChIInChI=1S/Cd.2S.Zn/q+2;2*-2;+2
InChIKeyUQMZPFKLYHOJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Zinc Sulfide (CAS 11129-14-9): A Composition-Tunable Ternary Semiconductor for Precision Optoelectronic and Photocatalytic Selection


Cadmium zinc sulfide (CdZnS, also denoted ZnxCd1−xS or Cd1−xZnxS) is a ternary II-VI semiconductor solid solution formed by alloying cadmium sulfide (CdS, Eg ≈ 2.4 eV) with zinc sulfide (ZnS, Eg ≈ 3.7 eV) across the full composition range [1]. Unlike its binary endpoints, CdZnS exhibits a continuously tunable direct bandgap spanning approximately 2.4 to 3.9 eV, enabling precise engineering of optical absorption edges, conduction band offsets, and luminescence wavelengths without changing the material system [2]. This intrinsic tunability, combined with the ability to tailor lattice constants from ~5.4 Å (ZnS) to ~5.9 Å (CdS), makes CdZnS a uniquely versatile platform where electronic, optical, and catalytic properties are decoupled from the constraints of fixed-stoichiometry binary compounds [1]. Structurally, CdZnS can adopt zinc-blende (cubic) or wurtzite (hexagonal) phases depending on composition and synthesis conditions, with thermodynamically stable ordered intermediate phases (Cd₃ZnS₄, CdZnS₂, CdZn₃S₄) identified at low miscibility temperatures around 130 °C [3].

Why Cadmium Zinc Sulfide Cannot Be Interchanged with CdS or ZnS: The Cost of Fixed Bandgaps for Scientific Procurement


Substituting CdS or ZnS for CdZnS forces a critical trade-off that cannot be resolved through process optimization alone. CdS offers strong visible-light absorption (Eg ≈ 2.4 eV) but suffers from parasitic absorption losses in the blue region when used as a solar cell window layer, directly reducing short-circuit current density [1]. ZnS provides excellent UV transparency (Eg ≈ 3.7 eV) but cannot harvest visible photons, rendering it ineffective for visible-light photocatalysis or solar photocurrent generation [2]. CdZnS resolves this dilemma by enabling a single material to access any intermediate bandgap, conduction band offset, or lattice constant through stoichiometric control—a degree of freedom absent in either binary endpoint [1]. Critically, the alloyed CdZnS system also exhibits emergent properties not found in physical mixtures or heterojunctions of CdS and ZnS, including enhanced photoluminescence quantum yield (up to 70% vs. 25–45% for pure CdS QDs), higher electrical conductivity than either parent compound, and the formation of thermodynamically stable ordered phases that influence long-term operational stability [3][4]. Procurement of CdS or ZnS in place of a composition-optimized CdZnS therefore risks not only suboptimal band alignment but also loss of these alloy-specific performance enhancements.

Quantitative Differentiation Evidence for Cadmium Zinc Sulfide vs. Closest Analogs CdS and ZnS


Continuous Bandgap Tunability Across 2.42–3.86 eV vs. Fixed Binary Endpoints: Enabling Single-Material Optical Engineering

CdZnS (ZnxCd1−xS) thin films grown by vacuum thermal evaporation demonstrate a non-linear but continuous optical bandgap tuning from 2.42 eV (x = 0, pure CdS) to 3.49 eV (x = 0.85) and reaching 3.86 eV (x = 1, pure ZnS), while maintaining optical transmittance above 70% across all compositions in the visible region [1]. In nanocrystal form, the bandgap can be further extended to a range of 2.52–3.85 eV by varying the Zn/Cd precursor ratio [2]. DFT calculations on ordered CdZnS phases confirm bandgap progression from 2.54 eV (Cd₃ZnS₄) → 2.93 eV (CdZnS₂) → 3.33 eV (CdZn₃S₄) → 3.86 eV (ZnS), with a medium-sized optical bandgap bowing of ~1 eV (wurtzite reference) and ~0.7 eV (zinc-blende reference) [3]. In contrast, fixed-stoichiometry binary CdS offers a single bandgap of ~2.4 eV and ZnS ~3.7 eV, with no composition-dependent tuning possible.

Bandgap Engineering Optoelectronic Materials Solar Cell Window Layer

691-Fold Higher Photocatalytic H₂ Evolution Rate of Twinning Cd₀.₆Zn₀.₄S vs. Pristine CdS Nanocrystals Under Visible Light

Twinning Cd₀.₆Zn₀.₄S nanocrystal solid solutions (NCSSs), integrating twin crystal structures, rich sulfur vacancies, and wurtzite-sphalerite phase-junctions, achieved a photocatalytic H₂ evolution rate of 42.66 mmol h⁻¹ g⁻¹ in Na₂S/Na₂SO₃ aqueous solution under visible-light irradiation [1]. This rate was 691 times higher than that of pristine twinning CdS nanocrystals tested under identical conditions. DFT calculations attributed this enhancement to improved photogenerated electron–hole pair separation facilitated by the twin structures, while sulfur vacancies enabled rapid hole consumption by the sacrificial agent, significantly improving operational stability [1]. In a separate study, a CdZnS/PDI S-scheme heterojunction achieved 7.09 mmol g⁻¹ h⁻¹ H₂ evolution, representing a 2.3-fold enhancement over pristine CdZnS, demonstrating that even within the CdZnS family, further differential gains are achievable through interface engineering [2]. Baseline pristine CdZnS alone produced only 167.1 μmol H₂ over 5 h under visible light, while the optimized composite CZS/ZNH produced 830.3 μmol over the same period—a ~5-fold improvement [3].

Photocatalytic Hydrogen Evolution Solar Fuel Generation Metal Sulfide Photocatalysts

Zn₀.₆Cd₀.₄S Achieves Up to 98.99% Organic Pollutant Degradation, Outperforming Pure ZnS and CdS Under Visible Light

In a direct head-to-head study, ZnxCd1−xS (x = 0.1–0.9) series photocatalysts prepared by a hydrothermal method were benchmarked against pure ZnS and pure CdS for the visible-light degradation of methylene blue (MB), rhodamine B (RhB), and tetracycline (TC) . The optimized composition Zn₀.₆Cd₀.₄S achieved degradation ratios of 98.90% (MB), 98.99% (RhB), and 91.95% (TC), with the entire ZnxCd1−xS series demonstrating performance superior to both pure ZnS and pure CdS . In an independent study using ZnS/CdS nanocomposites (an analogous ternary system), RhB photodegradation reached 99.18% in 120 min, with degradation rates 6.8 times higher than pure ZnS and 10.25 times higher than pure CdS, demonstrating that the synergistic effect of zinc and cadmium in a single sulfide matrix is the differentiating factor, not merely the presence of both elements [1]. This ZnS/CdS system also achieved 86% total organic carbon (TOC) reduction and maintained remarkable stability over six consecutive cycles [1].

Photocatalytic Degradation Wastewater Treatment Organic Pollutant Removal

Enhanced Photoluminescence Yield and Tunable Emission Across the Visible Spectrum in Alloyed CdZnS vs. Binary CdS and ZnS Nanocrystals

Alloyed Zn(1−x)CdxS nanocrystals (x = 0.25, 0.5, 0.75) synthesized by solvothermal microwave heating exhibited higher photoluminescence (PL) yield compared to both pure ZnS (x = 0) and pure CdS (x = 1) nanocrystals [1]. The optical emission wavelength was continuously tuned from blue (440 nm) to orange (575 nm) by increasing Cd composition, demonstrating the ability to cover a substantial portion of the visible spectrum from a single ternary material platform [1]. In CdZnS quantum dots synthesized via a precursor-ratio-controlled method, a high quantum yield of 70% was achieved with a narrow PL signal (FWHM < 31 nm) and excellent size uniformity, features promising for sensor and LED applications [2]. For comparison, high-quality CdS QDs typically exhibit PL quantum yields of 25–45% [3]. Electrical impedance measurements further revealed that the AC conductivity of alloyed ZnCdS nanocrystals was higher than that of both ZnS and CdS, indicating improved charge transport alongside enhanced optical emission [1].

Photoluminescence Quantum Dots LED Phosphors Bioimaging

Tunable Lattice Constant for Epitaxial and Heterojunction Engineering: CdZnS Bridges the ~5.4–5.9 Å Gap Between ZnS and CdS

CdZnS provides a continuously variable lattice constant between aZnS ≈ 5.4 Å and aCdS ≈ 5.9 Å, depending on the Zn/(Zn+Cd) ratio [1]. This tunability enables optimized lattice matching with absorber layers in thin-film solar cells, directly reducing interface-dominated recombination. In CIGS2 (CuIn1−xGaxS₂) solar cells, CdS forms a negative conduction band offset that increases interface recombination; substituting with composition-optimized ZnxCd1−xS as the heterojunction partner produced cells with higher short-circuit current density and higher open-circuit voltage (Voc) compared to conventional CdS/CIGS2 devices [1][2]. At the CdZnS/CZTS (Cu₂ZnSnS₄) heterointerface, first-principles DFT calculations show that favorable type-I band alignment with moderate barrier height (<0.3 eV) can be engineered by controlling Zn composition in Cd1−xZnxS between x = 0.25 and x = 0.375 [3]. In contrast, binary CdS and ZnS offer only fixed lattice constants and fixed band offsets, precluding interface optimization without changing the buffer layer material entirely [1].

Heterojunction Engineering Lattice Matching Thin-Film Photovoltaics Buffer Layer Design

Procurement-Relevant Application Scenarios for Cadmium Zinc Sulfide Based on Verified Quantitative Differentiation


Visible-Light Photocatalytic Hydrogen Production: Cd₀.₆Zn₀.₄S Nanocrystal Solid Solutions for High-Throughput Solar Fuel Generation

For research groups and industrial pilot plants developing photocatalytic water-splitting systems, CdZnS at the optimized Cd₀.₆Zn₀.₄S composition (42.66 mmol h⁻¹ g⁻¹ H₂, 691× higher than pristine CdS) provides a step-change in per-gram hydrogen productivity that directly reduces reactor sizing and catalyst inventory costs [1]. The twinning crystal structure and engineered sulfur vacancies also confer enhanced operational stability under continuous illumination, addressing the photocorrosion limitations that plague pure CdS photocatalysts [1]. For teams seeking further enhancement, CdZnS serves as an optimized baseline for heterojunction engineering (e.g., CdZnS/PDI achieving 7.09 mmol g⁻¹ h⁻¹, or CZS/ZNH producing 830.3 μmol over 5 h from a baseline of 167.1 μmol for pristine CdZnS) [2][3].

Environmental Photocatalytic Remediation: Zn₀.₆Cd₀.₄S for Broad-Spectrum Organic Pollutant Degradation Across Diverse Water Matrices

Zn₀.₆Cd₀.₄S is the procurement-relevant composition for wastewater treatment photocatalyst selection, delivering 98.90% MB, 98.99% RhB, and 91.95% TC degradation under visible light—with minimal performance variation across deionized water, seawater, lake water, and tap water . This robustness to real-world water matrices distinguishes Zn₀.₆Cd₀.₄S from pure ZnS (negligible visible-light activity) and pure CdS (lower degradation rates), making it the preferred single-catalyst solution for field-deployable remediation systems where water source variability is expected .

Thin-Film Photovoltaic Buffer Layer Engineering: CdZnS as a Lattice- and Band-Offset-Tunable Replacement for CdS in CIGS2 and CZTS Solar Cells

In CIGS2 and CZTS thin-film solar cell fabrication, CdZnS buffer layers deposited by chemical bath deposition (CBD) enable independent optimization of lattice match and conduction band offset through Zn/(Zn+Cd) ratio control, yielding higher Voc and Jsc compared to conventional CdS buffer layers [4][5]. The lattice constant range of ~5.4–5.9 Å and the ability to engineer type-I heterointerfaces with barrier heights below 0.3 eV (at Zn composition 0.25–0.375 for CZTS) provide cell designers with a single-material solution that eliminates the need to screen multiple alternative buffer materials (ZnS, ZnMgO, In₂S₃, ZnSnO) for each absorber composition [6].

Quantum Dot-Based Optoelectronics and Bioimaging: High-Quantum-Yield CdZnS QDs with Tunable Emission from Blue to Orange

For procurement of quantum dot materials in LED, display, sensor, or bioimaging applications, CdZnS QDs offer a single-platform solution with PL quantum yield up to 70%, narrow emission linewidth (FWHM < 31 nm), and continuous emission wavelength tunability from 440 nm (blue) to 575 nm (orange) [7][8]. This eliminates the need to source, characterize, and maintain separate CdS (QY 25–45%, fixed ~469 nm emission) and ZnS (fixed ~410 nm emission) QD stocks for multi-color applications. The higher electrical conductivity of alloyed CdZnS nanocrystals compared to both binary endpoints further benefits charge-injection efficiency in QLED architectures [8].

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